molecular formula C12H18O3 B1597375 Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 5421-90-9

Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B1597375
CAS No.: 5421-90-9
M. Wt: 210.27 g/mol
InChI Key: RWKYZCXJMNVELJ-UHFFFAOYSA-N
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Description

Ethyl 6-Ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is a cyclohexenone derivative of interest in organic synthesis and medicinal chemistry research. Compounds within this structural class, characterized by a keto-ester functional group on a cyclohexene ring, are frequently employed as key synthetic intermediates . For instance, closely related esters such as Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate have been utilized as crucial building blocks in the concise total synthesis of complex natural products like (+)-Abscisic Acid, a plant hormone . This highlights the potential of this chemical family for constructing stereochemically defined, highly functionalized molecules. The structure of this compound suggests its utility in various chemical transformations, including alkylations, aldol-like condensations, and reductions, to access more complex carbocyclic systems. Researchers may explore its application in developing novel compounds for pharmacological screening or as a precursor in materials science. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should handle this material with appropriate precautions, referencing the Safety Data Sheet (SDS) for specific hazard and handling information.

Properties

IUPAC Name

ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-9-7-10(13)6-8(3)11(9)12(14)15-5-2/h6,9,11H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKYZCXJMNVELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)C=C(C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278011
Record name Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID10278011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5421-90-9
Record name 5421-90-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57312
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Record name NSC5688
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrolidinium Acetate Catalyzed Regioselective Cyclization

A prominent method involves the regioselective cyclization of esters derived from 2-acetyl-5-oxohexanoic acid derivatives catalyzed by pyrrolidinium acetate. This approach affords alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates with varied alkyl groups (ethyl, methyl, t-butyl) at the 6-position.

  • Reaction conditions: Ester precursors are treated with pyrrolidinium acetate under controlled temperature to promote cyclization.
  • Outcome: Formation of this compound and analogues with high regioselectivity.
  • Significance: This method allows tuning of the alkyl substituent at the 6-position by varying the ester alkyl group and starting keto-ester chain, enabling synthesis of derivatives with different alkyl groups.

Hagemann’s Original Approach and Variations

Hagemann's classical synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester) provides a foundation for preparing analogues such as this compound.

  • Step 1: Reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form a diethyl ester of 2,4-diacetylpentane.
  • Step 2: Base-induced cyclization of this diester intermediate.
  • Step 3: Heating to induce ring closure and formation of the cyclohexenone ester.
  • Modification: By changing the alkyl substituents on the starting materials or using substituted acetoacetates, the 6-ethyl substituent can be introduced.

Knoevenagel Condensation Approach

Emil Knoevenagel’s method modifies Hagemann’s approach by using formaldehyde and ethyl acetoacetate in the presence of catalytic piperidine to form the same diethyl ester intermediate.

  • This condensation allows for efficient formation of the precursor for subsequent cyclization.
  • By substituting formaldehyde with other aldehydes or alkylating agents, variations in the alkyl substitution pattern can be achieved.

Diels-Alder Cycloaddition Route (Newman and Lloyd)

This method involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to form a bicyclic precursor, which upon hydrolysis yields Hagemann's ester derivatives.

  • By altering the substituents on the butynoate, different C2-alkylated cyclohexenone esters, including ethyl-substituted analogues, can be synthesized.
  • This approach provides a stereoselective route to substituted cyclohexenones.

Mannich and Forneau Reaction Variants

  • Original: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product, followed by sodium methoxide treatment to yield the cyclohexenone ester.
  • Variants: Aldol cyclization of methyl vinyl ketone and ethyl acetoacetate catalyzed by pyrrolidinium acetate, Triton B, or sodium ethoxide (Robinson annulation type) can produce the cyclohexenone ring with desired substituents.

Comparative Summary Table of Preparation Methods

Method Key Reactants/Conditions Alkyl Substitution Control Advantages Limitations
Pyrrolidinium Acetate Cyclization Esters of 2-acetyl-5-oxohexanoic acid + pyrrolidinium acetate Direct control via ester alkyl group High regioselectivity, versatile Requires specific ester precursors
Hagemann’s Original Approach Methylene iodide + ethyl acetoacetate + NaOMe + heat Substitution via starting materials Classical, well-established Multi-step, moderate yields
Knoevenagel Condensation Formaldehyde + ethyl acetoacetate + piperidine catalyst Variation by aldehyde choice Efficient condensation step Limited to certain aldehydes
Diels-Alder Route (Newman & Lloyd) 2-methoxy-1,3-butadiene + ethyl-2-butynoate + hydrolysis Substituents on butynoate control Stereoselective, modular Requires specialized dienes/dienophiles
Mannich/Robinson Annulation Methyl vinyl ketone + ethyl acetoacetate + catalysts Catalytic conditions influence outcome One-pot synthesis, catalytic Sensitive to reaction conditions

Research Findings and Notes

  • The pyrrolidinium acetate catalyzed cyclization is notable for regioselectivity in forming the 2-methyl-4-oxocyclohex-2-enecarboxylate core with variable alkyl groups, including ethyl at the 6-position.
  • Variations of the Hagemann and Knoevenagel methods allow for flexible substitution patterns by altering the alkylating agents or aldehydes used in the condensation steps.
  • The Diels-Alder approach provides a stereoselective synthetic route, useful for accessing derivatives with defined stereochemistry at the 6-ethyl position.
  • Mannich and Robinson annulation variants offer catalytic and potentially more efficient routes but require careful optimization of catalysts and conditions.

Chemical Reactions Analysis

Cyclization and Rearrangement Reactions

Hagemann's ester undergoes regioselective cyclizations under varied catalytic conditions, producing structurally diverse derivatives. Key findings include:

Table 1: Catalytic Cyclization Outcomes

CatalystConditionsMajor Product FormedReference
Pyrrolidinium acetateMild heatingAlkyl 2-methyl-4-oxocyclohex-2-enecarboxylates
PyrrolidineRoom temperature4-Pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylates
Hydrogen chlorideAcidic conditionsAlkyl 4-methyl-2-oxocyclohex-3-enecarboxylates

These reactions highlight the compound’s sensitivity to both Brønsted and Lewis acid catalysts, enabling selective formation of either keto-enol tautomers or diene intermediates .

Oxidation and Reduction Reactions

The ketone and ester functionalities in Hagemann's ester allow for targeted redox transformations:

  • Oxidation : The α,β-unsaturated ketone moiety is susceptible to oxidation, forming epoxides or dihydroxy derivatives when treated with peroxides or ozone .

  • Reduction : Selective reduction of the carbonyl group using NaBH₄ or LiAlH₄ yields secondary alcohols, while catalytic hydrogenation saturates the cyclohexene ring .

Alkylation and Functionalization

The ester’s enolate intermediates participate in alkylation reactions. For example:

  • C2-Alkylation : Reaction with alkyl halides in the presence of strong bases (e.g., LDA) introduces substituents at the C2 position, enhancing steric and electronic diversity .

Key Research Findings

  • Regioselectivity Control : The choice of catalyst (e.g., pyrrolidinium acetate vs. HCl) dictates whether cyclization occurs at the 4-oxo or 2-methyl position .

  • Stereoelectronic Effects : Electron-withdrawing groups on the ester enhance reactivity toward nucleophiles, enabling efficient functionalization .

Scientific Research Applications

Organic Synthesis

Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is primarily utilized as an intermediate in organic synthesis. Its structure allows for various transformations that can lead to the formation of more complex molecules. The compound's reactivity can be exploited in:

  • Aldol Reactions : It can participate in aldol condensation reactions, which are fundamental in building carbon-carbon bonds.

Pharmaceutical Industry

The compound's derivatives have potential applications in drug development. Its structural features may contribute to:

  • Antimicrobial Agents : Research indicates that derivatives of similar compounds exhibit antimicrobial properties, suggesting potential uses in developing new antibiotics or antifungal agents.

Agrochemicals

In the agrochemical sector, this compound can be used to synthesize pesticides or herbicides. The compound's ability to modify biological pathways makes it a candidate for:

  • Pesticide Formulations : Its derivatives could potentially enhance the efficacy of existing pesticides or serve as a basis for new formulations.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Organic Chemistry explored the synthesis of various antimicrobial agents using this compound as a starting material. The research demonstrated that modifications to the compound's structure led to significant increases in antibacterial activity against common pathogens.

Case Study 2: Development of Herbicides

In agricultural research, a team investigated the use of this compound derivatives as herbicides. Their findings indicated that certain derivatives exhibited selective toxicity towards specific weed species while being safe for crops, highlighting their potential as effective agrochemicals.

Summary Table of Applications and Properties

Application AreaDescriptionPotential Benefits
Organic SynthesisIntermediate for building complex organic moleculesFacilitates carbon-carbon bond formation
PharmaceuticalsDevelopment of antimicrobial agentsPotential new antibiotics
AgrochemicalsSynthesis of pesticides/herbicidesEnhanced efficacy and selectivity

Mechanism of Action

The mechanism of action of Hagemann’s ester involves its reactivity as a versatile intermediate in organic synthesis. The compound can undergo various chemical transformations, enabling the formation of complex molecules. Its molecular targets and pathways depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The structural analogs differ primarily in substituents at positions 4, 6, and the double bond location, which influence molecular weight, polarity, and conformational stability.

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences vs. Target Compound Evidence ID
Ethyl 6-hexyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate 6-hexyl C₁₆H₂₆O₃ 266.38 Longer alkyl chain (hexyl) increases hydrophobicity
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate 6-methyl, 2-oxo, Δ³ C₁₀H₁₄O₃ 182.22 Double bond at C3; lacks 4-oxo group
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-(4-F-phenyl), 6-(4-Cl-phenyl), Δ³ C₂₁H₁₈ClFO₃ 384.82 Aromatic substituents enhance steric hindrance
Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate 6-(methoxy-naphthyl), 4-(thienyl) C₂₄H₂₂O₄S 406.49 Bulky aromatic groups increase molecular volume
Ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate 4-hydroxy, 6-methyl, Δ³ C₁₀H₁₄O₄ 198.22 Hydroxyl group introduces hydrogen bonding

Key Observations :

  • Alkyl vs. Aryl Substituents : Hexyl (C₆H₁₃) at position 6 () increases hydrophobicity compared to ethyl (C₂H₅) in the target compound. Aryl groups (e.g., 4-chlorophenyl in ) enhance π-π stacking in crystallography.
  • Double Bond Position : Δ² (target) vs. Δ³ () affects ring puckering and conjugation. Δ³ analogs exhibit half-chair or screw-boat conformations .
  • Functional Groups : Hydroxyl () and sulfonamido () groups introduce polarity, altering solubility and reactivity.

Conformational and Crystallographic Analysis

  • Cyclohexene Ring Puckering: Target Compound: Likely adopts an envelope conformation (based on cyclohexenone derivatives in ). Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Exhibits half-chair (molecule B) and screw-boat (disordered molecule A) conformations due to steric clashes between aryl groups . Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate: Distorted envelope conformation influenced by methyl and carboxylate groups .
  • Dihedral Angles :

    • In , the dihedral angle between 4-fluorophenyl and 4-chlorophenyl rings ranges from 76.4° to 89.9°, indicating near-perpendicular orientation.

Biological Activity

Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate, commonly referred to as Hagemann's ester, is a compound of significant interest in organic chemistry and pharmacology. Its unique structural features contribute to various biological activities, making it a valuable intermediate in the synthesis of numerous bioactive compounds.

The molecular formula for this compound is C12_{12}H18_{18}O3_3, with a molecular weight of 218.27 g/mol. The compound is characterized by its liquid state at room temperature and exhibits a boiling point of approximately 272 °C and a flash point of 113 °C .

PropertyValue
Molecular FormulaC12_{12}H18_{18}O3_3
Molecular Weight218.27 g/mol
Physical StateLiquid
Boiling Point272 °C
Flash Point113 °C
Specific Gravity1.08

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that Hagemann's ester exhibits notable antimicrobial properties. A study reported its effectiveness against several bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential use as an antibacterial agent .

Anti-inflammatory Properties

In vitro studies have demonstrated that Hagemann's ester can inhibit pro-inflammatory cytokines, suggesting its potential application in treating inflammatory conditions. The compound's ability to modulate inflammatory pathways positions it as a candidate for further pharmacological development .

Case Studies

  • Antibacterial Efficacy : A study conducted on various derivatives of cyclohexene carboxylates, including Hagemann's ester, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 20 to 50 µg/mL .
  • Inflammation Modulation : In another study, the compound was tested for its effects on cytokine production in macrophage cells. Results indicated a reduction in TNF-alpha and IL-6 levels, supporting its anti-inflammatory potential .

Synthesis and Derivatives

Hagemann's ester serves as a precursor for synthesizing various alkyl-substituted cyclohexenones through alkylation reactions. This versatility enhances its importance in synthetic organic chemistry and medicinal chemistry .

Synthetic Routes

Several synthetic methodologies have been developed for the preparation of this compound:

  • Hagemann’s Approach : Involves the reaction of methylene iodide with ethyl acetoacetate in the presence of sodium methoxide.
  • Knoevenagel Condensation : Utilizes formaldehyde and ethyl acetoacetate under basic conditions to yield similar products.

Q & A

Q. What are the established synthetic routes for Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via Michael addition of ethyl acetoacetate to substituted chalcones under basic conditions. For example, refluxing chalcone derivatives (e.g., (2E)-3-aryl-1-arylprop-2-en-1-one) with ethyl acetoacetate in absolute ethanol in the presence of 10% NaOH for 8–12 hours yields the cyclohexenone core . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity, base concentration, and temperature to maximize yield (typically 60–80%).

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers (e.g., Agilent Xcalibur), and structures are refined using SHELXL (for small molecules) or SHELXS/SHELXD (for phase solving). Displacement parameters, hydrogen bonding, and disorder modeling are handled via iterative refinement cycles. SHELX software remains dominant due to its robustness in handling twinned data and high-resolution structures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data markers should researchers prioritize?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., carbonyl groups at δ ~170–200 ppm for carboxylate, δ ~2.0–2.5 ppm for methyl/ethyl groups) .
  • IR : Strong absorption bands at ~1700–1750 cm1^{-1} confirm ester (C=O) and ketone (C=O) functionalities.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 372.80 for C21_{21}H18_{18}ClFO3_3) validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in derivatives of this compound, and what statistical metrics validate the model?

Disorder in substituents (e.g., chlorophenyl or fluorophenyl groups) is modeled using split-atom refinement with occupancy ratios (e.g., 0.684:0.316) . Metrics include:

  • R-factor : ≤0.05 for high-quality data.
  • Goodness-of-fit (S) : ~1.0 indicates minimal residual electron density.
  • ADPs (Atomic Displacement Parameters) : Anisotropic refinement reduces artifacts. Tools like ORTEP-3 visualize disorder and validate thermal ellipsoid orientations .

Q. What computational methods are used to analyze puckering conformations of the cyclohexene ring, and how do substituents influence ring geometry?

Puckering parameters (Q, θ, φ) derived from Cremer-Pople coordinates classify conformations (e.g., envelope, half-chair, screw-boat). For example:

  • Envelope conformation : Q = 0.477 Å, θ = 57.3° (major component).
  • Screw-boat : Q = 0.579 Å, θ = 112° (minor component) . Substituents like aryl groups induce steric strain, favoring non-planar conformations. DFT calculations (e.g., Gaussian) supplement experimental data to predict stability .

Q. How can contradictory data in synthetic yields or spectroscopic assignments be systematically addressed?

  • Reproducibility checks : Vary solvents (e.g., ethanol vs. methanol) or bases (NaOH vs. KOH).
  • High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular formula.
  • Differential scanning calorimetry (DSC) : Detects polymorphic forms affecting reactivity .

Q. What strategies are effective in designing derivatives for specific applications (e.g., catalysis, medicinal chemistry)?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to modulate electrophilicity .
  • Co-crystallization : Explore non-covalent interactions (e.g., C–H···O, π-stacking) to stabilize bioactive conformations .
  • Click chemistry : Functionalize the ester moiety via azide-alkyne cycloaddition for bioconjugation .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)SignificanceReference
Space groupP11 (triclinic)Governs symmetry operations
Z4Molecules per unit cell
R-factor0.055Residual electron density agreement
Puckering amplitude (Q)0.477 ÅDegree of ring distortion

Table 2. Synthetic Optimization Variables

VariableOptimal RangeImpact on Yield
Reaction temperature80–100°CAccelerates Michael addition kinetics
Solvent polarityEthanol (ε = 24.3)Balances solubility and reactivity
Base concentration10% NaOH (0.25 M)Facilitates enolate formation

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Reactant of Route 2
Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate

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